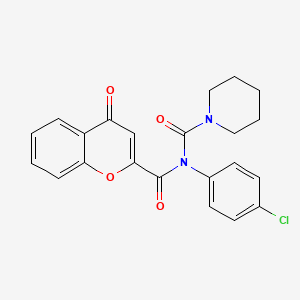

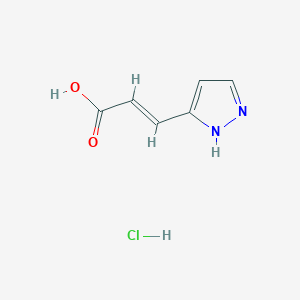

![molecular formula C7H7BrN2O B2465210 7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one CAS No. 736990-40-2](/img/structure/B2465210.png)

7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one, commonly referred to as 7-Bromo-DHP, is a heterocyclic compound belonging to the family of pyrrolo[1,2-a]pyrazines. It is a colorless, crystalline solid with a molecular weight of 257.14 g/mol and a melting point of 186-188°C. 7-Bromo-DHP is a versatile compound that has been used in a variety of scientific research applications, ranging from organic synthesis to medicinal chemistry.

Aplicaciones Científicas De Investigación

Synthesis and Preparation

The compound 7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one was prepared using 2-pyrrolyltrichloroacetone as the major starting material. The process involved monoesterification with ethylene glycol, bromine displacement of the hydroxy group, cyclization to lactone, and amidation. This synthesis method contributes to the field of organic chemistry, providing a new avenue for creating complex heterocyclic compounds (Guo et al., 2011).

Anticancer Activity

A study found that derivatives of 7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one, specifically (3R*,4S*)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide, exhibited potent anticancer activity against prostate and breast cancer cells. This discovery highlights the potential of this compound in developing new anticancer drugs (Seo et al., 2019).

Domino Approach to Chemical Synthesis

An efficient and flexible approach to synthesize biologically relevant 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-ones was developed using a domino Michael/intramolecular nucleophilic substitution pathway. This method is significant for producing various biologically active compounds in a chemo- and regio-selective manner (Palomba et al., 2018).

PIM Kinase Inhibition

In a study focusing on PIM kinases inhibitors, it was demonstrated that 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-ones derivatives are effective inhibitors with potential medicinal applications. These inhibitors showed excellent potency and selectivity, highlighting the therapeutic potential of this chemical scaffold in drug development (Casuscelli et al., 2022).

Propiedades

IUPAC Name |

7-bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-5-3-6-7(11)9-1-2-10(6)4-5/h3-4H,1-2H2,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOJOBWZDXFHKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=C(C=C2C(=O)N1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2465127.png)

![N-({4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methyl)aniline](/img/structure/B2465132.png)

![4-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2465134.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetamide](/img/structure/B2465138.png)

![5-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine](/img/structure/B2465140.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2465141.png)

![(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B2465143.png)